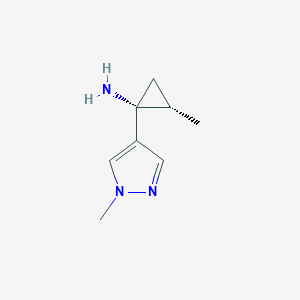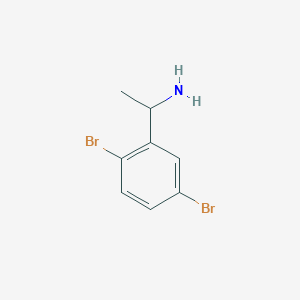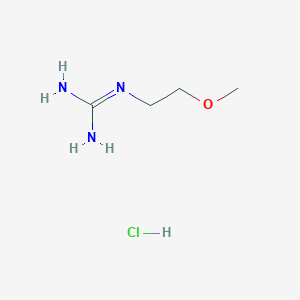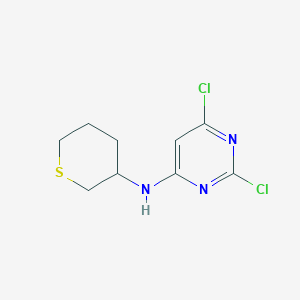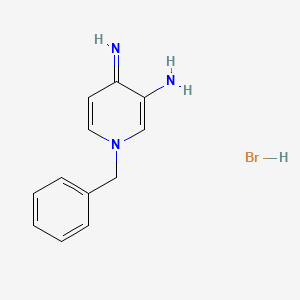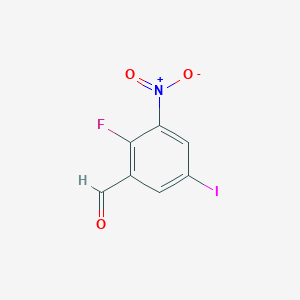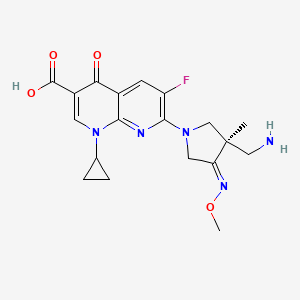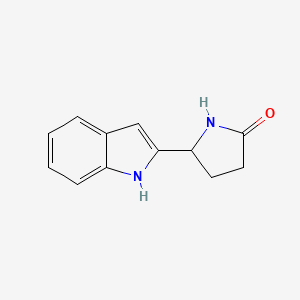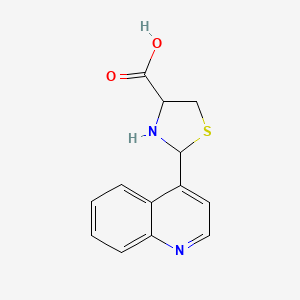
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-(trifluoromethyl)pyridine and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol. A base like potassium carbonate may be used to facilitate the reaction.
Procedure: The 3-bromo-5-(trifluoromethyl)pyridine is reacted with piperazine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to its targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)piperazine can be compared with other similar compounds such as:
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a piperazine moiety, which may result in different chemical and biological properties.
2-Bromo-5-(trifluoromethyl)pyridine: Lacks the piperazine moiety, making it less versatile in terms of biological interactions.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl):
The uniqueness of this compound lies in its combination of the bromine, trifluoromethyl, and piperazine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrF3N3 |
|---|---|
Molecular Weight |
310.11 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C10H11BrF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 |
InChI Key |
DKIMENVJGHYDEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


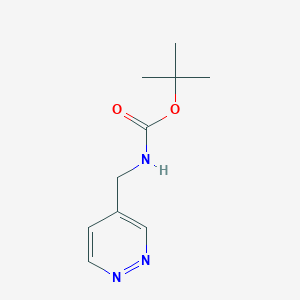
![8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984161.png)

